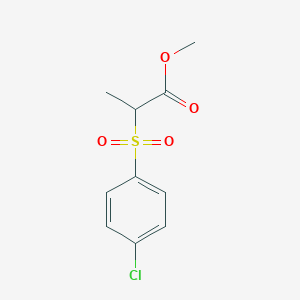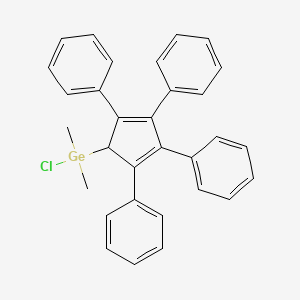
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a chloro group, two methyl groups, and a 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane typically involves the reaction of germanium tetrachloride with 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl lithium, followed by the addition of dimethylmagnesium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different germanium-containing species.
科学的研究の応用
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and electronic materials.
作用機序
The mechanism of action of chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane involves its interaction with molecular targets, such as enzymes or receptors, through coordination or covalent bonding. The specific pathways and molecular targets depend on the context of its application. For example, in medicinal chemistry, the compound may interact with cellular proteins, leading to the modulation of biological pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Tetraphenylcyclopentadienone: A structurally related compound that serves as a precursor for various organic and organometallic compounds.
Pentaphenylcyclopentadiene: Another related compound used in the synthesis of fluorescent materials and as a dopant in electronic devices.
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: A silicon analog with similar structural features and reactivity.
Uniqueness
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and carbon analogs
特性
CAS番号 |
92682-66-1 |
|---|---|
分子式 |
C31H27ClGe |
分子量 |
507.6 g/mol |
IUPAC名 |
chloro-dimethyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane |
InChI |
InChI=1S/C31H27ClGe/c1-33(2,32)31-29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22,31H,1-2H3 |
InChIキー |
FIRUTHQJKMZJKW-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
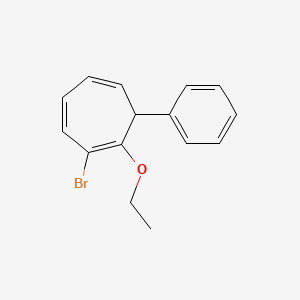

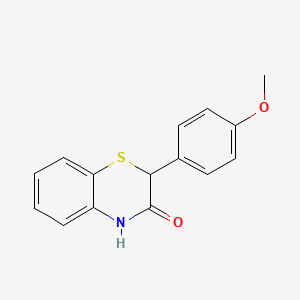
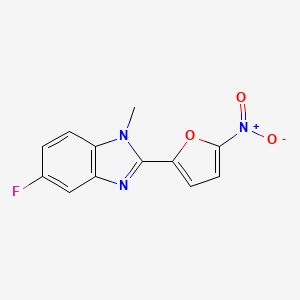
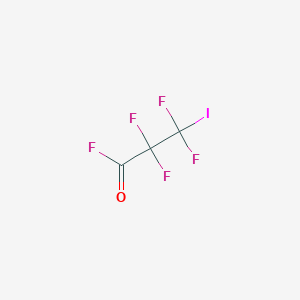
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

